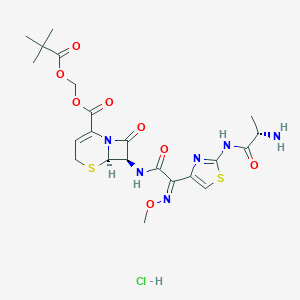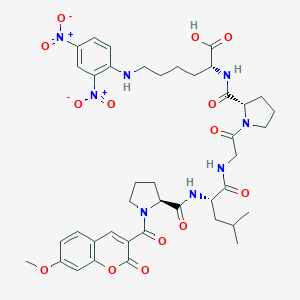
4-Amino-2-metilbenzotiazol
Descripción general
Descripción
4-Amino-2-methylbenzothiazole, also known as AMBT, is an organic compound that has been widely studied in the fields of synthetic organic chemistry and biochemistry. It is a benzothiazole derivative with a wide range of applications in the synthesis of organic compounds, as well as in the development of pharmaceuticals and other biotechnological products. This compound has been extensively studied due to its unique structure and its ability to act as a ligand in coordination complexes.
Aplicaciones Científicas De Investigación
Síntesis orgánica
4-Amino-2-metilbenzotiazol se usa como un bloque de construcción en la síntesis orgánica . Se puede utilizar en la síntesis de varios compuestos biológicamente activos y de demanda industrial . La fácil funcionalización del grupo 2-NH2 y el anillo de benceno de la porción benzotiazol permite considerarlos como bloques de construcción altamente reactivos para la síntesis orgánica y organoelemental .
Síntesis de la base de Schiff
This compound se puede utilizar en la síntesis de la base de Schiff a través de la condensación con 2-acetonaftión . Las bases de Schiff son compuestos versátiles con una amplia gama de aplicaciones en varios campos como la química medicinal, la química analítica y la ciencia de los materiales.
Diseño de fármacos
Los benzotiazoles, incluyendo this compound, atraen gran interés de los investigadores para el diseño de fármacos debido a su alta actividad biológica y farmacológica . Se consideran como herramientas poderosas para el diseño de una amplia variedad de azoles aromáticos .
Química verde
Los métodos de síntesis modernos de this compound se pueden dividir en procesos convencionales de múltiples pasos y procedimientos de economía atómica de una sola etapa, realizados utilizando principios de química verde y reactivos simples . Esto lo convierte en un compuesto importante en el campo de la química verde.
Síntesis de derivados de benzotiazol de valor práctico
This compound se puede utilizar en la síntesis de derivados de benzotiazol de valor práctico . Estos derivados tienen una amplia gama de aplicaciones en varios campos como los farmacéuticos, los agroquímicos, los colorantes y más .
Aplicaciones industriales
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, which is known to be a key component in the design of biologically active compounds .
Mode of Action
It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . This suggests that 4-Amino-2-methylbenzothiazole may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
4-Amino-2-methylbenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase enzymes, particularly monoamine oxidase B (MAO-B), where it acts as an inhibitor . This interaction is significant in the context of neurodegenerative diseases, as MAO-B inhibitors are used in the treatment of conditions like Parkinson’s disease. Additionally, 4-Amino-2-methylbenzothiazole has been reported to interact with other biomolecules, including certain receptors and transporters, modulating their activity and contributing to its overall biochemical profile .
Cellular Effects
The effects of 4-Amino-2-methylbenzothiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, 4-Amino-2-methylbenzothiazole can alter cellular metabolism by impacting pathways such as glycolysis and the tricarboxylic acid cycle, thereby influencing energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Amino-2-methylbenzothiazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of monoamine oxidase B (MAO-B), which leads to increased levels of neurotransmitters such as dopamine in the brain . This inhibition occurs through the binding of 4-Amino-2-methylbenzothiazole to the active site of the enzyme, preventing the breakdown of neurotransmitters. Additionally, this compound can modulate the activity of other enzymes and receptors through direct binding interactions, leading to changes in cellular signaling and gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-Amino-2-methylbenzothiazole over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-Amino-2-methylbenzothiazole can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These effects are crucial for its potential therapeutic applications, as they indicate the compound’s ability to maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 4-Amino-2-methylbenzothiazole vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as neuroprotection and anti-inflammatory activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
4-Amino-2-methylbenzothiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative metabolism and detoxification processes . For instance, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. Additionally, 4-Amino-2-methylbenzothiazole can affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 4-Amino-2-methylbenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity, as they determine its availability and concentration at target sites.
Subcellular Localization
The subcellular localization of 4-Amino-2-methylbenzothiazole is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The presence of 4-Amino-2-methylbenzothiazole in these organelles allows it to interact with key enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Propiedades
IUPAC Name |
2-methyl-1,3-benzothiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNZZOVSWNSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reactivity of 4-Amino-2-methylbenzothiazole?
A1: 4-Amino-2-methylbenzothiazole is susceptible to thiocyanation, meaning a thiocyano group (-SCN) can be introduced into its structure. Interestingly, the thiocyano group preferentially attaches at the 7th position of the benzothiazole ring, resulting in the formation of 7-thiocyano-4-amino-2-methylbenzothiazole. [] This regioselectivity is noteworthy and can be attributed to the electronic and steric influences of the substituents already present on the benzothiazole ring.
Q2: What is the structural significance of the thiocyanation reaction with 4-Amino-2-methylbenzothiazole?
A2: The thiocyanation of 4-Amino-2-methylbenzothiazole doesn't just stop at adding a thiocyano group. This reaction paves the way for the formation of a new heterocyclic ring system. Specifically, the introduced thiocyano group can undergo further reaction with the existing amino group on the benzothiazole, leading to the creation of a novel angular benzobisthiazole structure. [] The formation of such fused ring systems is of considerable interest in medicinal chemistry and materials science due to their potential for unique biological activities and physicochemical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)













